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Introduction
Quizartinib (formerly AC220) is a second-generation, highly potent, and selective FMS-like

tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is a small-molecule, type II inhibitor developed

specifically to target FLT3, a receptor tyrosine kinase that plays a critical role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4][5]

Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid

leukemia (AML), occurring in approximately 30% of newly diagnosed cases. The most frequent

type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), present in about 25% of

AML cases, which leads to constitutive, ligand-independent activation of the kinase. This

aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic

burden and poor prognosis. This guide provides a comprehensive overview of the preclinical

studies that have characterized the mechanism of action, efficacy, and limitations of Quizartinib

in hematological malignancies.

Mechanism of Action
Quizartinib functions as a type II tyrosine kinase inhibitor, which means it preferentially binds to

and stabilizes the inactive conformation of the FLT3 kinase. This binding occurs at the ATP-

binding site, preventing the autophosphorylation of the receptor. By locking the kinase in an
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inactive state, Quizartinib effectively blocks the constitutive signaling cascade initiated by FLT3-

ITD mutations.

The inhibition of FLT3 phosphorylation prevents the activation of multiple downstream signaling

pathways that are crucial for leukemic cell growth and survival, including:

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell division and proliferation.

PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.

STAT5 Pathway: Promotes cell proliferation and survival.

By disrupting these critical pathways, Quizartinib induces cell cycle arrest and apoptosis in

FLT3-ITD-dependent cancer cells. Its major active metabolite, AC886, exhibits comparable

affinity and inhibitory activity against the FLT3 kinase.
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Caption: FLT3 signaling pathway and inhibition by Quizartinib.
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Quantitative Preclinical Data
In Vitro Activity
Preclinical evaluations in AML cell lines harboring the FLT3-ITD mutation demonstrated the

potent activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Activity of Quizartinib and AC886 in FLT3-ITD+ AML Cell Lines

Cell Line Compound

FLT3
Phosphorylati
on Inhibition

(IC₅₀, nM)

Cell Viability
Inhibition (IC₅₀,

nM)
Reference

MV4-11 Quizartinib 0.50 0.40

MV4-11 AC886 0.18 0.21

MOLM-13 Quizartinib N/A 0.89

MOLM-13 AC886 N/A 0.36

MOLM-14 Quizartinib N/A 0.73

| MOLM-14 | AC886 | N/A | 0.23 | |

N/A: Data not available in the cited sources.

Table 2: Binding Affinity of Quizartinib and its Active Metabolite

Compound Target
Binding Affinity

(Kd, nM)
Reference

Quizartinib FLT3 1.6 - 3.3

| AC886 (active metabolite) | FLT3 | 1.1 | |

Studies have shown that Quizartinib has a slow dissociation rate from the FLT3 receptor,

leading to prolonged inhibition of downstream signaling for up to 24 hours after the compound
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is removed from the culture medium.

In Vivo Efficacy
The antileukemic effects of Quizartinib were evaluated in mouse xenograft models using

human AML cells.

Table 3: In Vivo Efficacy of Quizartinib in AML Xenograft Models

Model Compound
Dose
(mg/kg,
oral)

Endpoint Result Reference

MV4-11
Xenograft

Quizartinib 0.3 - 10
Tumor
Growth
Inhibition

Dose-
dependent
inhibition
(EC₉₀ = 0.73
mg/kg)

MV4-11

Xenograft
AC886 0.3 - 10

Tumor

Growth

Inhibition

Dose-

dependent

inhibition

(EC₉₀ = 0.92

mg/kg)

MOLM-14

Xenograft

(Parental)

Quizartinib Not specified

Tumor

Growth

Inhibition

EC₅₀ < 1.00

mg/kg

MOLM-14

Xenograft

(Midostaurin-

Resistant)

Quizartinib Not specified

Tumor

Growth

Inhibition

EC₅₀ = 3.16

mg/kg

MOLM-14

Xenograft

(Parental)

Midostaurin Not specified

Tumor

Growth

Inhibition

EC₅₀ = 27.71

mg/kg
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| MOLM-14 Xenograft (Midostaurin-Resistant) | Midostaurin | Not specified | Tumor Growth

Inhibition | EC₅₀ > 100 mg/kg | |

These in vivo studies demonstrated that orally administered Quizartinib effectively inhibits

tumor growth in models of FLT3-ITD AML, including those that have developed resistance to

other FLT3 inhibitors like midostaurin.

Mechanisms of Resistance
Despite the high initial response rates, resistance to Quizartinib is a significant clinical

challenge. Preclinical studies have identified two primary mechanisms of resistance.

On-Target Resistance: This involves the acquisition of secondary point mutations within the

FLT3 kinase domain (KD) on the same allele as the FLT3-ITD. These mutations often occur

at the "gatekeeper" residue (F691) or within the activation loop (D835, Y842), altering the

conformation of the ATP-binding pocket and preventing Quizartinib from binding effectively.

Off-Target Resistance: This mechanism involves the activation of alternative, parallel

signaling pathways that bypass the need for FLT3 signaling. A common off-target mechanism

is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS),

which maintains downstream signaling for cell proliferation and survival even when FLT3 is

inhibited.
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Preparation

Treatment & Incubation

Assay & Analysis

1. Seed AML cells
(e.g., MV4-11) in

96-well plates

2. Prepare serial dilutions
of Quizartinib (and

DMSO vehicle control)

3. Add diluted compound
to respective wells

4. Incubate for 72 hours
at 37°C, 5% CO₂

5. Add CellTiter-Glo®
reagent to each well

6. Measure luminescence
using a luminometer

7. Normalize data to control
and calculate IC₅₀ value

 

Sample Preparation

Electrophoresis & Transfer

Detection & Analysis

1. Treat AML cells with
Quizartinib for 2 hours

2. Harvest and lyse cells
in RIPA buffer

3. Quantify protein
concentration (BCA assay)

4. Load equal protein amounts
onto SDS-PAGE gel

5. Transfer proteins to a
PVDF membrane

6. Block membrane and incubate
with primary antibody (e.g., p-FLT3)

7. Incubate with HRP-conjugated
secondary antibody

8. Add ECL substrate and
detect signal

9. Quantify band intensity and
normalize to loading control
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Model Development

Treatment Phase

Monitoring & Endpoint

1. Inject human AML cells
(e.g., MV4-11) subcutaneously

or intravenously into
immunocompromised mice (e.g., NSG)

2. Allow tumors to establish
to a palpable size

3. Randomize mice into
treatment groups (Vehicle,

Quizartinib doses)

4. Administer compound orally
once daily for a set period

(e.g., 2 weeks)

5. Monitor tumor volume and
body weight regularly

6. Analyze data: Compare tumor
growth between groups,

assess survival, calculate EC₅₀
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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